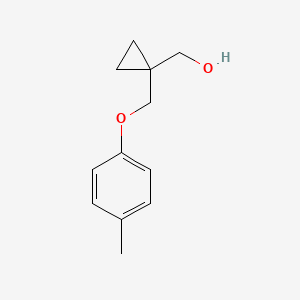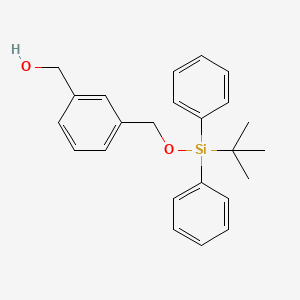![molecular formula C14H18BrNO4 B8149068 tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)(methyl)carbamate](/img/structure/B8149068.png)
tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)(methyl)carbamate: is a chemical compound with the molecular formula C13H16BrNO4. It is a derivative of benzo[d][1,3]dioxole, a structure known for its biological activity and presence in various pharmacologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)(methyl)carbamate typically involves the bromination of benzo[d][1,3]dioxole followed by carbamate formation. A common synthetic route includes:
Bromination: Starting with benzo[d][1,3]dioxole, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Carbamate Formation: The brominated intermediate is then reacted with tert-butyl isocyanate and a base such as triethylamine to form the desired carbamate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzo[d][1,3]dioxole moiety can participate in oxidation reactions, potentially forming quinones or other oxidized derivatives. Reduction reactions can also occur, particularly at the bromine site.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or substituted amines.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated products or reduced carbamates.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Anticancer Research: Compounds with similar structures have shown potential anticancer activity, making this compound a candidate for further investigation in cancer therapeutics.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to known bioactive molecules.
Industry:
Mécanisme D'action
The exact mechanism of action for tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)(methyl)carbamate is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety is known to interact with proteins and nucleic acids, potentially leading to inhibition of enzymatic activity or modulation of receptor function .
Comparaison Avec Des Composés Similaires
tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate: Similar structure but with a different substitution pattern on the benzo[d][1,3]dioxole ring.
tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Uniqueness: The presence of the bromine atom in tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)(methyl)carbamate provides unique reactivity, particularly in substitution reactions
Propriétés
IUPAC Name |
tert-butyl N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(17)16(4)7-9-5-11-12(6-10(9)15)19-8-18-11/h5-6H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOAQUAFBXUHNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC2=C(C=C1Br)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
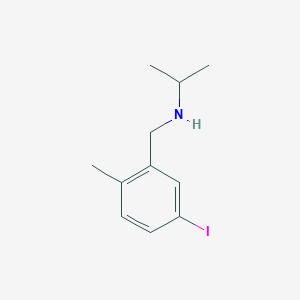
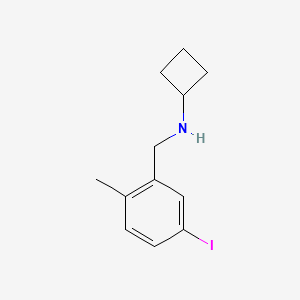
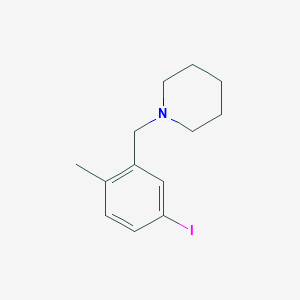
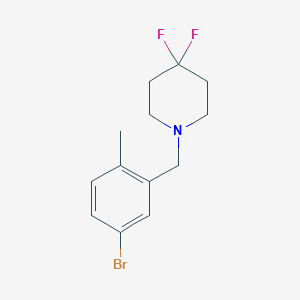

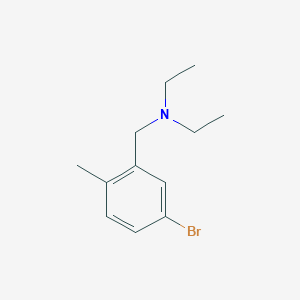

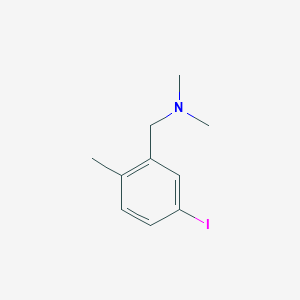
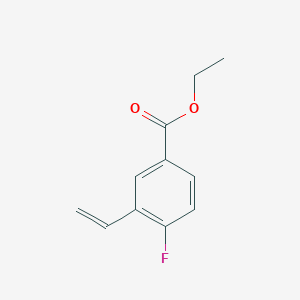
![1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)piperidine](/img/structure/B8149074.png)
![4-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)morpholine](/img/structure/B8149077.png)
